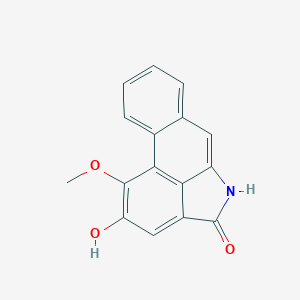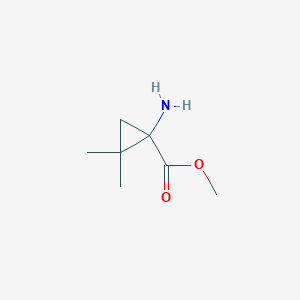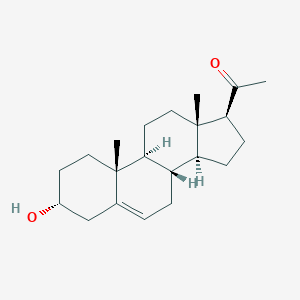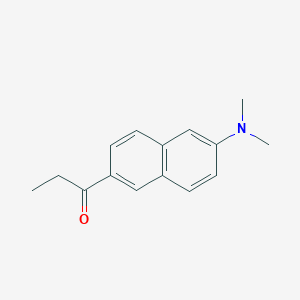
6-Fluorochroman-2-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 6-fluorochroman-2-carboxylate is a versatile compound with a wide range of applications in scientific research. This chemical compound is a white crystalline solid that is soluble in ethanol and water. It is used in a variety of experiments, including biochemical and physiological studies, as well as pharmaceutical research. Methyl 6-fluorochroman-2-carboxylate is a relatively new compound and is still being studied for potential applications.
Applications De Recherche Scientifique
Blocs de Construction Chiraux en Synthèse Pharmaceutique
Les acides 6-fluorochroman-2-carboxyliques (AFCC) optiquement purs sont des blocs de construction chiraux essentiels dans l'industrie pharmaceutique. Ces composés présentent des configurations (S) et (R) et servent de précurseurs à la synthèse de divers médicaments. Traditionnellement, les méthodes de résolution chimique étaient utilisées pour produire ces énantiomères, mais elles étaient complexes, à faible rendement et nocives pour l'environnement .
Technique de Résolution Enzymatiques
Des recherches récentes ont introduit une méthode innovante de résolution enzymatique pour les AFCC en utilisant deux estérases, EstS et EstR, isolées de Geobacillus thermocatenulatus. En utilisant le 6-fluorochroman-2-carboxylate de méthyle (MFCC) racémique comme substrat dans un système biphasique aqueux-toluène, EstS et EstR catalysent la production d'AFCC (S) et (R) avec des valeurs élevées d'excès énantiomérique (ee). Les simulations moléculaires ont révélé les mécanismes énantiosélectifs à l'origine de ce processus .
Résolution Séquentielle par Lots Biphasiques
Pour simplifier le processus de résolution et améliorer la productivité, les chercheurs ont conçu une nouvelle méthodologie appelée « résolution séquentielle par lots biphasiques ». Dans cette approche, les cellules immobilisées d'EstS ou d'EstR sont changées séquentiellement dans chaque lot, tandis que la phase organique reste constante. Cette méthode permet la production continue d'AFCC optiquement purs à partir du MFCC, ce qui se traduit par des rendements élevés et une réduction de l'impact environnemental .
Chimie Médicinale
Les dérivés du this compound peuvent trouver des applications dans la conception de médicaments et la chimie médicinale. Les chercheurs explorent des modifications du système cyclique chromane pour créer de nouveaux composés aux propriétés thérapeutiques potentielles. Ces modifications pourraient améliorer l'efficacité, la sélectivité ou la pharmacocinétique des médicaments .
Produits Agrochimiques et Pesticides
L'échafaudage chromane fluoré pourrait servir de point de départ pour le développement de produits agrochimiques et de pesticides. En introduisant des groupes fonctionnels spécifiques, les scientifiques peuvent adapter l'activité du composé contre les ravageurs, les mauvaises herbes ou les agents pathogènes. Des études supplémentaires sont nécessaires pour explorer cette voie .
Science des Matériaux et Électronique Organique
Les composés fluorés présentent souvent des propriétés électroniques uniques. Les dérivés du this compound pourraient être utiles dans l'électronique organique, comme les diodes électroluminescentes organiques (OLED) ou les photovoltaïques organiques (OPV). Les chercheurs étudient leur potentiel en tant que blocs de construction pour les matériaux semi-conducteurs .
Mécanisme D'action
Target of Action
Methyl 6-fluorochroman-2-carboxylate, also known as Methyl 6-Fluorochromane-2-carboxylate, is a pivotal chiral building block in the pharmaceutical industry . The primary targets of this compound are two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus . These esterases play a crucial role in the enzymatic resolution of the compound .
Mode of Action
The compound interacts with its targets, the esterases EstS and EstR, in a highly enantioselective manner . Using the racemic methyl 6-fluoro-chroman-2-carboxylate as the substrate in an aqueous–toluene biphasic system, (S) and ®-FCCAs were produced by EstS and EstR catalysis with an enantiomeric excess (ee) value >99% and 95–96%, respectively . The mechanisms of this highly enantioselective interaction were revealed by molecular simulations .
Biochemical Pathways
The biochemical pathways affected by this compound involve the enzymatic resolution of FCCAs based on the esterases EstS and EstR . The downstream effects of these pathways result in the production of optically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs), with (S) and ®-configurations .
Pharmacokinetics
The pharmacokinetics of Methyl 6-fluorochroman-2-carboxylate are characterized by high gastrointestinal absorption and BBB permeability . Its lipophilicity, as indicated by Log Po/w (iLOGP), is 2.45 , which may impact its bioavailability.
Result of Action
The result of the compound’s action is the production of optically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs), with (S) and ®-configurations . These FCCAs are pivotal chiral building blocks in the pharmaceutical industry .
Action Environment
The action of Methyl 6-fluorochroman-2-carboxylate is influenced by the environment in which it is used. For instance, the enzymatic resolution process occurs in an aqueous–toluene biphasic system
Safety and Hazards
Orientations Futures
Optically pure 6-fluoro-chroman-2-carboxylate (FCCAs), with (S) and ®-configurations, are pivotal chiral building blocks in the pharmaceutical industry . The production of (S) and ®-FCCAs mainly depends on chemical resolution, which is a complex, low yield, and highly polluting process . The enzymatic resolution technique of FCCAs represents significant advantages over those chemical resolution methods .
Analyse Biochimique
Biochemical Properties
Methyl 6-fluorochroman-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of optically pure 6-fluoro-chroman-2-carboxylic acids. These acids are pivotal chiral building blocks in the pharmaceutical industry . The compound interacts with enzymes such as esterases, specifically EstS and EstR, which catalyze the resolution of racemic mixtures of Methyl 6-fluorochroman-2-carboxylate into its enantiomers . These interactions are highly enantioselective, with enantiomeric excess values exceeding 95% .
Cellular Effects
Methyl 6-fluorochroman-2-carboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with esterases leads to the production of optically pure enantiomers, which can affect cellular functions by altering the availability of chiral building blocks necessary for the synthesis of biologically active molecules . These changes can impact cell signaling pathways and gene expression, ultimately influencing cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of Methyl 6-fluorochroman-2-carboxylate involves its interaction with esterases, which catalyze the hydrolysis of the ester bond in the compound. This reaction produces 6-fluoro-chroman-2-carboxylic acids, which are then utilized in various biochemical pathways . The high enantioselectivity of the esterases ensures that the resulting products are optically pure, which is crucial for their biological activity . Molecular simulations have revealed the mechanisms underlying this enantioselectivity, highlighting the importance of specific binding interactions between the compound and the enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 6-fluorochroman-2-carboxylate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods or under specific conditions . Long-term studies have shown that the compound’s effects on cellular function can persist, with optically pure enantiomers continuing to influence biochemical pathways and cellular processes .
Dosage Effects in Animal Models
The effects of Methyl 6-fluorochroman-2-carboxylate vary with different dosages in animal models. At lower doses, the compound can effectively produce optically pure enantiomers without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and function . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
Methyl 6-fluorochroman-2-carboxylate is involved in metabolic pathways that produce 6-fluoro-chroman-2-carboxylic acids. The compound interacts with esterases, which catalyze the hydrolysis of the ester bond, leading to the formation of these acids . These metabolic pathways are crucial for the synthesis of chiral building blocks used in the pharmaceutical industry . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Methyl 6-fluorochroman-2-carboxylate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, including its solubility and lipophilicity .
Subcellular Localization
Methyl 6-fluorochroman-2-carboxylate’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization signals ensure that the compound reaches its site of action, where it can interact with enzymes and other biomolecules to exert its effects . The compound’s activity and function are closely linked to its subcellular localization, highlighting the importance of precise targeting in biochemical processes.
Propriétés
IUPAC Name |
methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)15-10/h3,5-6,10H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYAXMIKHJVIJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C(O1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595128 | |
| Record name | Methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874649-82-8 | |
| Record name | 2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874649-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



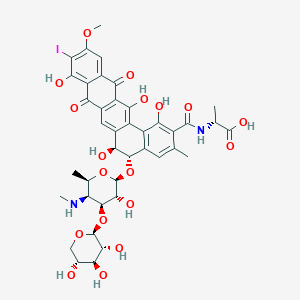
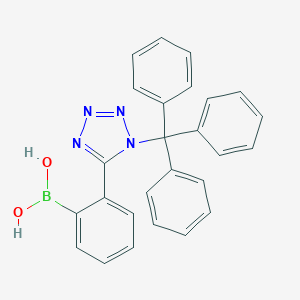
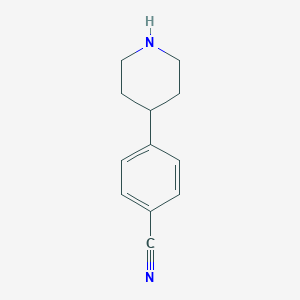
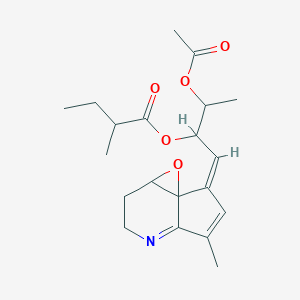

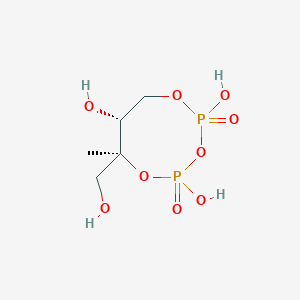

![Imidazo[1,2-a]pyridine](/img/structure/B132010.png)
